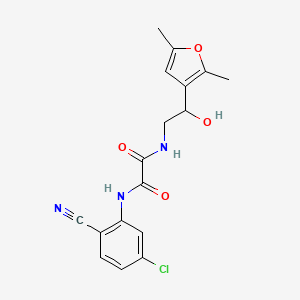

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZKNBRDINIPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS Number: 2309342-11-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.8 g/mol. The compound features a chloro-substituted phenyl ring and a furan moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₃O₄ |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 2309342-11-6 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.

- Substitution Reaction : The introduction of the 5-chloro-2-cyanophenyl group occurs through a nucleophilic substitution reaction.

- Attachment of the Furan Ring : This is accomplished via another nucleophilic substitution where the furan derivative is introduced.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains.

-

Testing Against Pathogens : In a study evaluating related chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria .

- Gram-positive bacteria : Highly susceptible

- Gram-negative bacteria : Moderate susceptibility

- Yeast (C. albicans) : Variable effectiveness

The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, enhancing its bioactivity.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationship (SAR) of similar compounds:

- Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis performed on related oxalamides indicated that structural modifications greatly influence their antimicrobial efficacy. For instance, the position and type of substituents on the phenyl ring were critical in determining activity levels against various pathogens .

Q & A

Q. How can researchers optimize the multi-step synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of 5-chloro-2-cyanophenylamine via nitration and reduction of 5-chloro-2-nitrobenzene.

- Step 2 : Formation of the oxalamide backbone using oxalyl chloride under anhydrous conditions.

- Step 3 : Introduction of the hydroxyethyl group via nucleophilic substitution with 2-bromoethanol ().

Optimization Strategies : - Use palladium-catalyzed coupling for regioselective introduction of the dimethylfuran moiety.

- Monitor reaction progress via TLC and adjust stoichiometric ratios to minimize byproducts ().

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), hydroxyethyl group (δ 2.5–3.5 ppm), and furan protons (δ 6.0–6.5 ppm) ().

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₉H₁₇ClN₄O₄; ~408.8 g/mol) via high-resolution MS ().

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2240 cm⁻¹) stretches ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced biological activity?

- Methodological Answer :

- Key Substituent Modifications :

| Substituent | Impact on Activity | Reference |

|---|---|---|

| 5-Cl on phenyl | Enhances lipophilicity and target binding | |

| 2-Cyano group | Stabilizes π-π stacking with aromatic residues | |

| Dimethylfuran | Modulates electronic effects and metabolic stability |

- Experimental Design : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO₂) on the phenyl ring. Evaluate potency via enzyme inhibition assays ().

Q. What experimental approaches are recommended to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Protocol :

Prepare buffer solutions (pH 1–13).

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, λ = 254 nm) and quantify intact compound using a calibration curve ().

- Key Findings : Acidic conditions (pH < 3) may hydrolyze the oxalamide bond, while alkaline conditions (pH > 10) could degrade the cyano group ().

Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Troubleshooting Steps :

Validate assay conditions (e.g., ATP concentration in kinase assays).

Confirm compound solubility using dynamic light scattering (DLS).

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) ().

- Case Study : Discrepancies in cytotoxicity may arise from differential cell permeability; use logP measurements to correlate lipophilicity with activity ().

Q. What mechanistic studies are essential to elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with 5-Cl phenyl and H-bonding with oxalamide carbonyl) ().

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant proteins.

- Mutagenesis Studies : Identify critical residues (e.g., Tyr-123 in the active site) by alanine-scanning ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.